molecular formula C13H11ClN2O2S B2827608 6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2320885-74-1

6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2827608
CAS No.: 2320885-74-1
M. Wt: 294.75
InChI Key: BPQBCQCNIZKFJZ-UHFFFAOYSA-N
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Description

6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core with a 2-chlorophenylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves the following steps:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Chlorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as 2-chlorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This compound may also interact with nucleic acids or other biomolecules, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
  • 6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
  • 6-((2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Uniqueness

The uniqueness of 6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine lies in its specific substituent, the 2-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

6-(2-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-11-5-1-2-6-13(11)19(17,18)16-8-10-4-3-7-15-12(10)9-16/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQBCQCNIZKFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1S(=O)(=O)C3=CC=CC=C3Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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